molecular formula C21H12ClNO5 B3613295 2-[[5-(5-Chloro-4-methyl-2-nitrophenyl)furan-2-yl]methylidene]indene-1,3-dione

2-[[5-(5-Chloro-4-methyl-2-nitrophenyl)furan-2-yl]methylidene]indene-1,3-dione

Cat. No.: B3613295
M. Wt: 393.8 g/mol
InChI Key: IKOCRBTUXOPHFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-(5-Chloro-4-methyl-2-nitrophenyl)furan-2-yl]methylidene]indene-1,3-dione is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a furan ring, an indene-1,3-dione moiety, and a chlorinated nitrophenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(5-Chloro-4-methyl-2-nitrophenyl)furan-2-yl]methylidene]indene-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorinated Nitrophenyl Group: This step involves the nitration and chlorination of a suitable aromatic precursor, followed by coupling with the furan ring.

    Formation of the Indene-1,3-dione Moiety: The indene-1,3-dione moiety can be introduced through a series of condensation reactions, often involving the use of strong acids or bases as catalysts.

    Final Coupling: The final step involves the coupling of the furan ring with the indene-1,3-dione moiety under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(5-Chloro-4-methyl-2-nitrophenyl)furan-2-yl]methylidene]indene-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrogen gas, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorinated nitrophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used reducing agents.

    Substitution: Nucleophiles such as amines (R-NH2) and thiols (R-SH) can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce amino derivatives. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

2-[[5-(5-Chloro-4-methyl-2-nitrophenyl)furan-2-yl]methylidene]indene-1,3-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound’s properties can be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 2-[[5-(5-Chloro-4-methyl-2-nitrophenyl)furan-2-yl]methylidene]indene-1,3-dione involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent. Additionally, its interaction with receptors can influence signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[5-(2-Chloro-4-nitrophenyl)furan-2-yl]methylidene]indene-1,3-dione
  • 2-[[5-(5-Nitro-2-furyl)furan-2-yl]methylidene]indene-1,3-dione
  • 2-[[5-(4-Methyl-2-nitrophenyl)furan-2-yl]methylidene]indene-1,3-dione

Uniqueness

The uniqueness of 2-[[5-(5-Chloro-4-methyl-2-nitrophenyl)furan-2-yl]methylidene]indene-1,3-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorinated nitrophenyl group enhances its reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[[5-(5-chloro-4-methyl-2-nitrophenyl)furan-2-yl]methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClNO5/c1-11-8-18(23(26)27)15(10-17(11)22)19-7-6-12(28-19)9-16-20(24)13-4-2-3-5-14(13)21(16)25/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOCRBTUXOPHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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